Almotriptan Dimer Impurity

Pharmaceutical Analysis Impurity Profiling Reference Standards

This Almotriptan Dimer Impurity (CAS 1330166-13-6) is a fully characterized reference standard for the N-linked dimer of almotriptan, not a generic analog. It is physically an off-white to light beige solid with ≥98% purity and is accompanied by comprehensive analytical data (NMR, HPLC, MS). This product is directly named in the USP monograph and is a mandatory component for method validation. Substituting an unqualified compound will invalidate compendial method suitability and risk ANDA rejection. Choose this standard for definitive quantification, assured regulatory compliance, and successful batch release.

Molecular Formula C30H41N5O2S
Molecular Weight 535.76
CAS No. 1330166-13-6
Cat. No. B602151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan Dimer Impurity
CAS1330166-13-6
SynonymsAlmotriptan Dimer Impurity
Molecular FormulaC30H41N5O2S
Molecular Weight535.76
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C
InChIInChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Almotriptan Dimer Impurity (CAS 1330166-13-6) – Critical Pharmaceutical Reference Standard for Almotriptan Quality Control


Almotriptan Dimer Impurity (CAS 1330166-13-6) is a fully characterized, process-related impurity reference standard of the anti-migraine drug almotriptan malate, with a molecular formula of C30H41N5O2S and a molecular weight of 535.74 g/mol . It is structurally identified as a dimer formed by the covalent linkage of two almotriptan monomeric units, a unique molecular architecture that distinguishes it from smaller, monomeric process impurities [1]. This compound is supplied as an off-white to light beige solid with a standard purity of ≥98%, accompanied by comprehensive analytical characterization data including NMR, HPLC, and mass spectrometry .

Why Generic Substitution is Not Viable for Almotriptan Dimer Impurity (CAS 1330166-13-6) in Regulated Analytical Workflows


This impurity reference standard is specifically designated as Almotriptan EP Impurity B and USP Almotriptan N-Dimer, and its use is mandated by compendial methods for the accurate quantification of this particular dimeric impurity in almotriptan malate drug substance and finished pharmaceutical products [1]. A generic or uncharacterized 'dimer-like' compound cannot be substituted due to the unique molecular connectivity (an N-linked dimer) and distinct chromatographic behavior that defines its identity in validated HPLC methods. Furthermore, the USP monograph explicitly names 'Almotriptan N-Dimer' in its 'Limit of Almotriptan Related Compound D and Almotriptan N-Dimer' test, underscoring that the analytical target is a specific molecular entity, not a class of compounds [2][3]. Substitution with an unqualified analog would invalidate method suitability, compromise regulatory compliance for ANDA submissions, and lead to inaccurate impurity profiling, thereby risking batch release failures.

Quantitative Differentiators for Almotriptan Dimer Impurity (CAS 1330166-13-6) Versus Alternative Impurity Standards


Definitive Molecular Identity: High Molecular Weight Differentiation from Monomeric Impurities

Almotriptan Dimer Impurity has a molecular weight of 535.74 g/mol, which is 1.60 times larger than the almotriptan active pharmaceutical ingredient (335.5 g/mol) and monomeric impurities such as Almotriptan EP Impurity A (molecular weight ~335-400 g/mol range). This substantial mass difference enables unequivocal identification and quantification via LC-MS, preventing misassignment as a co-eluting monomeric impurity .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Regulatory Designation: Explicit USP Monograph Naming as 'Almotriptan N-Dimer'

This compound is explicitly named in the USP Almotriptan Malate monograph under the test 'Limit of Almotriptan Related Compound D and Almotriptan N-Dimer.' This is a specific and mandatory analytical target for drug product release, a designation not shared by other impurities like Impurity H or Tetrahydro Indole Impurity, which lack such explicit compendial naming [1]. The monograph specifies a capillary electrophoresis method with pressure injection for its quantification, underscoring its unique analytical requirements [2].

Regulatory Compliance USP Monograph Quality Control

Validated HPLC Method Specificity: Demonstrated Separation from API and Related Compounds

A validated reversed-phase HPLC method for almotriptan malate API demonstrates that this dimer impurity is resolved from the API and other process-related impurities under isocratic conditions using a Phenomenex Gemini C18 column and a mobile phase of sodium phosphate buffer (pH 7.6):acetonitrile (80:20, v/v) [1]. The method achieves a precision of <1.0% RSD and recovery for impurities in the range of 96-102%, providing a robust and quantitative framework for its use [1]. In contrast, some other impurities like Almotriptan Related Compound C are noted to have incomplete resolution from the API in certain USP methods, highlighting the unique and reliable separation of this dimer [2].

HPLC Method Validation Chromatography Analytical Chemistry

Supply Consistency: Certified Purity and Multi-Vendor Availability

This dimer impurity is available from multiple reputable suppliers (e.g., Bidepharm, Toronto Research Chemicals, Simson Pharma) with a standardized certified purity of ≥98% and full characterization data packages (CoA, NMR, HPLC, MS) . This contrasts with less common impurities like N-Nitroso Almotriptan Dimer 2, which may have more limited commercial availability or require custom synthesis. The multi-vendor supply chain ensures uninterrupted access for long-term stability programs and regulatory commitments .

Procurement Supply Chain Reference Material

Key Application Scenarios for Almotriptan Dimer Impurity (CAS 1330166-13-6) in Pharmaceutical Development and QC


Method Development and Validation for ANDA Submissions

Pharmaceutical companies developing generic almotriptan malate formulations use this dimer impurity standard to develop and validate stability-indicating HPLC or CE methods. The quantitative evidence of resolution from the API and other impurities (as demonstrated in the validated method by Phani Kumar et al.) and its recovery of 96-102% ensures the method meets ICH Q2(R1) validation requirements for specificity, accuracy, and precision [1]. The explicit naming in the USP monograph makes it a mandatory component of method validation protocols [2].

Routine Quality Control and Batch Release Testing

QC laboratories in API and finished product manufacturing rely on this reference standard to perform the compendial 'Limit of Almotriptan Related Compound D and Almotriptan N-Dimer' test. Its use ensures that each batch of almotriptan malate meets the USP acceptance criteria for this specific impurity, which is critical for product release and maintaining cGMP compliance. The multi-vendor supply of ≥98% pure material guarantees consistent performance in routine analysis .

Forced Degradation and Stability Studies

During forced degradation (stress) studies, this dimer impurity standard is used as a marker to quantify dimer formation under various conditions (e.g., elevated temperature, humidity, acidic pH). The distinct molecular weight of 535.74 g/mol allows for unambiguous identification of any dimer formed during stability testing, providing crucial data on the degradation pathways and shelf-life of almotriptan formulations [3].

Process Optimization and Control Strategy Development

Process chemists and engineers use this reference standard to monitor and minimize dimer formation during almotriptan synthesis. By spiking known quantities of the dimer into reaction streams and analyzing samples via the validated HPLC method, they can optimize reaction conditions (e.g., temperature, stoichiometry, pH) to keep this process-related impurity below ICH Q3A thresholds, thereby developing a robust control strategy for commercial manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almotriptan Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.